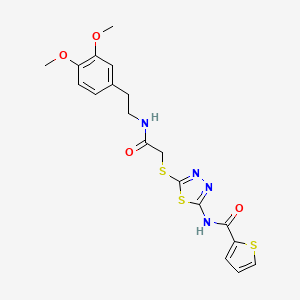

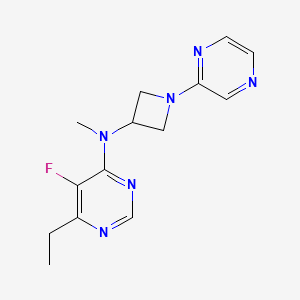

![molecular formula C10H13N3O2 B2358092 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478046-46-7](/img/structure/B2358092.png)

7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . The structure of this compound is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in the treatment of cancer .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” often involves transition metal-catalyzed reactions . These reactions are efficient and selective, making them ideal for the synthesis of this privileged scaffold .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring and a pyrimidine ring . The pyrazole and pyrimidine are two types of important units with various biological activities .Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . The chemical reactions involved in these biological activities are complex and often involve the interaction with protein molecule receptors and protein kinase domains .Applications De Recherche Scientifique

Molecular Structures and Interactions

Hydrogen-Bonded Frameworks in Pyrazolo[1,5-a]pyrimidine Derivatives :7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives exhibit fascinating molecular interactions. Specifically, these molecules form hydrogen-bonded chains and frameworks, contributing to their unique structural features. The analysis of such structures is crucial for understanding their properties and potential applications in various scientific fields (Portilla et al., 2006).

Synthesis and Chemical Properties

Novel Derivatives and Their Synthesis :Researchers have been actively exploring the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. These efforts aim to uncover new properties and potential applications of these compounds. For instance, 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors, highlighting the therapeutic potential of these molecules (Mukaiyama et al., 2007).

Exploring Molecular Structures via X-ray Diffractometry :In-depth studies using X-ray diffractometry have been conducted to understand the intricate molecular structures of pyrazolo[1,5-a]pyrimidine derivatives. These studies provide valuable insights into the compound's inter- and intramolecular interactions, crucial for comprehending its chemical behavior and potential applications (Frizzo et al., 2009).

Functionalization and Library Creation :The functionalization of pyrazolo[1,5-a]pyrimidine derivatives has been a focus area, with researchers developing methods for nucleophilic substitution, paving the way for creating a diverse library of these compounds. This versatility underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in various scientific and industrial applications (Shkineva et al., 2019).

Biological Activity and Applications

Antimicrobial Activity Evaluation :The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been a subject of interest. New derivatives have been synthesized and tested for their effectiveness against various microbial strains, contributing to the search for novel antimicrobial agents (Deshmukh et al., 2016).

Potential in Tumor Imaging and PET :Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential in tumor imaging, particularly using positron emission tomography (PET). The development of 18F-labeled derivatives and their comparative biological evaluation underscores the potential of these compounds in medical diagnostics and treatment monitoring (Xu et al., 2012).

Orientations Futures

The future directions for the research on “7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine” and other pyrimidine derivatives are promising. There is a growing significance of transition metal-catalyzed reactions for the synthesis of pyrimidines . The aim is to develop new transition metal-mediated protocols for pyrimidine synthesis . Furthermore, due to their diverse biological activities, there is a push to expand the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Propriétés

IUPAC Name |

7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7-6-9-11-5-4-8(13(9)12-7)10(14-2)15-3/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPFUMSVOGPLRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

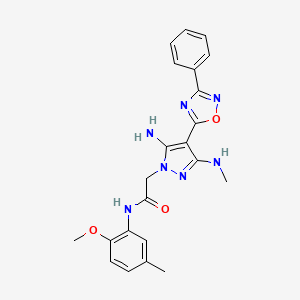

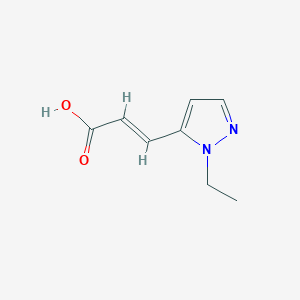

![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)

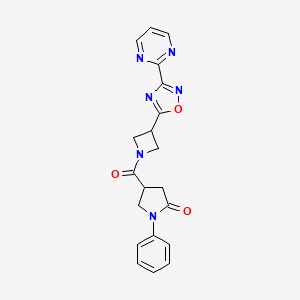

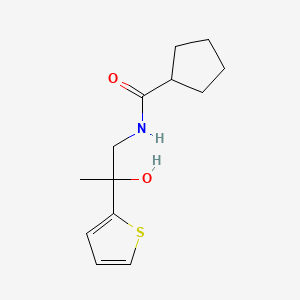

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)

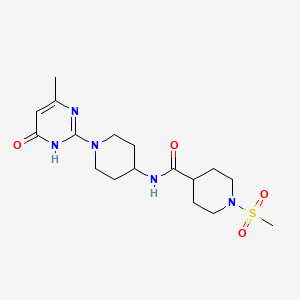

![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2358025.png)

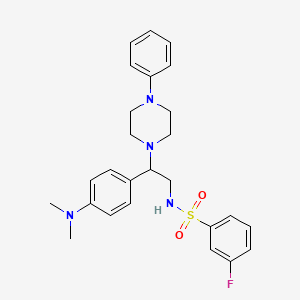

![1-{3-[(4-Fluorophenyl)(methylsulfonyl)amino]-2-hydroxypropyl}indole-3-carbalde hyde](/img/structure/B2358026.png)

![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)